
Voruciclib
Descripción general
Descripción
Voruciclib es un inhibidor selectivo de la cinasa dependiente de ciclina 9 (CDK9) administrado por vía oral. Ha demostrado potencial en el tratamiento de neoplasias hematológicas y tumores sólidos. CDK9 desempeña un papel crucial en la regulación del ciclo celular, incluida la modulación de objetivos terapéuticos en el cáncer como la proteína de diferenciación de células de leucemia mieloide (MCL1) y la proteína del protooncogén MYC (MYC) .
Aplicaciones Científicas De Investigación
Monotherapy and Combination Therapy
Voruciclib has been evaluated both as a monotherapy and in combination with venetoclax for patients with relapsed or refractory AML. Initial studies have demonstrated promising results:
- Monotherapy : In a Phase 1 study, this compound was administered at doses ranging from 50 mg to 200 mg daily on a 2-weeks-on/2-weeks-off schedule. A disease control rate (DCR) of 50% was observed among participants, with some experiencing significant reductions in MCL-1 levels .
- Combination Therapy : The combination of this compound with venetoclax has shown synergistic effects. Preliminary data indicate that this combination can enhance apoptosis in AML cell lines and primary patient samples, suggesting that this compound may help overcome resistance to venetoclax . In studies involving patients who had previously received venetoclax, some achieved complete responses or stable disease lasting over 90 days .
Efficacy and Safety Profile
The safety profile of this compound appears favorable, with no significant myelosuppression reported in clinical trials. Common side effects include diarrhea, nausea, and fatigue . The ongoing studies aim to establish optimal dosing schedules and further assess the efficacy of this compound in larger patient cohorts.
Applications Beyond Acute Myeloid Leukemia
While much of the current research focuses on AML, this compound is also being investigated for potential applications in solid tumors characterized by MYC overexpression. These tumors often exhibit transcriptional addiction, making them susceptible to CDK9 inhibition. Research indicates that this compound could be effective against these malignancies as well .
Summary of Clinical Trials
Study Type | Patient Population | Dosage | Outcome | Notes |
---|---|---|---|---|
Phase 1 Monotherapy | R/R AML patients | 50-200 mg daily | DCR of 50% | Median treatment duration: 72 days |
Phase 1 Combination | R/R AML patients with prior venetoclax treatment | This compound + Venetoclax | Responses observed; stable disease in some patients | No significant myelosuppression reported |
Mecanismo De Acción
Voruciclib ejerce sus efectos inhibiendo selectivamente CDK9, un regulador clave de la transcripción genética. CDK9 controla la transcripción de MCL1 y MYC, proteínas a menudo desreguladas en las células cancerosas. Al inhibir CDK9, this compound regula a la baja MCL1 y MYC, lo que lleva a una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, this compound indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, this compound decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of this compound as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of this compound can change over time, potentially influencing its efficacy and the design of treatment schedules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that this compound has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, this compound can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that this compound is distributed to areas of the cell where CDK9 is active .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a CDK9 inhibitor, this compound would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .
Métodos De Preparación
La síntesis de Voruciclib implica múltiples pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial normalmente implican la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Voruciclib experimenta diversas reacciones químicas, que incluyen:
Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales dentro de la molécula.
Reacciones de sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos.
Productos principales: Los productos principales que se forman a partir de estas reacciones son derivados de this compound con grupos funcionales modificados, lo que mejora sus propiedades farmacológicas.
Comparación Con Compuestos Similares
Voruciclib es único debido a su potente e inhibición selectiva de CDK9. Compuestos similares incluyen:
Flavopiridol (Alvocidib): Otro inhibidor de CDK con una actividad más amplia, pero asociado con efectos fuera del objetivo y toxicidades limitantes de la dosis.
Sotorasib (AMG 510): y Adagrasib : Inhibidores de KRAS que han mostrado efectos sinérgicos cuando se combinan con this compound en modelos preclínicos.
La selectividad de this compound para CDK9 y su capacidad de sinergizar con otras terapias contra el cáncer resaltan su potencial como un agente terapéutico valioso.
Actividad Biológica
Voruciclib is an investigational oral inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and a critical player in the survival of various cancers, particularly hematological malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on recent studies and clinical trials.
This compound functions primarily by inhibiting CDK9, which is essential for the transcription of several anti-apoptotic proteins, including MCL-1 (myeloid cell leukemia 1). MCL-1 overexpression is frequently associated with poor prognosis and resistance to therapies such as venetoclax in patients with acute myeloid leukemia (AML) and other hematologic cancers. By inhibiting CDK9, this compound effectively reduces MCL-1 levels, promoting apoptosis in cancer cells.
Preclinical Studies
In preclinical models, this compound has demonstrated significant anti-leukemic activity. For instance, a study reported that treatment with this compound led to increased apoptosis in AML cell lines and primary patient samples. The induction of apoptosis was confirmed by the cleavage of caspase-3 and PARP, indicating effective cellular death pathways were engaged .
Table 1: Summary of Preclinical Findings
Study Type | Model | Key Findings |
---|---|---|
In vitro | AML cell lines | Induced apoptosis via caspase-3 and PARP cleavage |
In vivo | Xenograft mice | Dose-dependent reduction of MCL-1 protein levels |
Combination | This compound + Venetoclax | Synergistic effects observed in AML models |
Clinical Trials and Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy as both a monotherapy and in combination with venetoclax. A Phase 1 study showed promising results in patients with relapsed or refractory AML. In this trial, patients receiving this compound at doses of 100 mg or more exhibited responses including complete response with incomplete hematologic recovery (CRi) and morphologic leukemia-free states (MLFS) in several cases .
Table 2: Clinical Trial Outcomes
Trial Phase | Patient Population | This compound Dose | Response Rate |
---|---|---|---|
Phase 1 | R/R AML patients | 100 mg or more | 15% (3/20 patients) |
Phase 1b | Combination with Venetoclax | Varies | Disease control rate 50% |
Ongoing | Expansion cohort | 300 mg daily | Preliminary efficacy signals observed |
Safety Profile
The safety profile of this compound has been favorable, with no significant myelosuppression reported. Most patients tolerated the treatment well, allowing for continued administration without dose-limiting toxicities. This is particularly important given the background of heavily pretreated populations often included in these studies .
Case Studies
Several case studies illustrate the potential of this compound in clinical settings:
- Case Study 1: A patient with R/R AML who had undergone multiple prior therapies achieved a partial response after one cycle of this compound combined with venetoclax.
- Case Study 2: Another patient maintained stable disease for over three months while experiencing a reduction in transfusion requirements after treatment with this compound alone.
These individual cases highlight the drug's potential to provide meaningful clinical benefits even in challenging patient populations.
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
Record name | Voruciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voruciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORUCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.